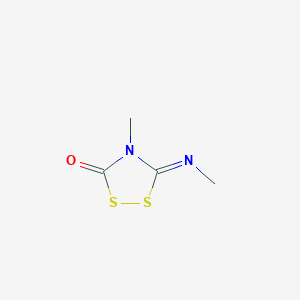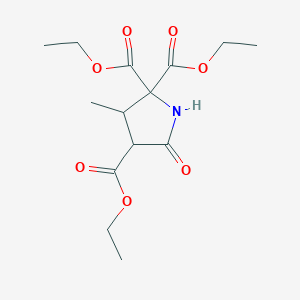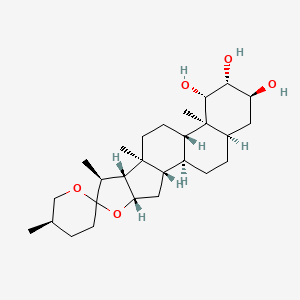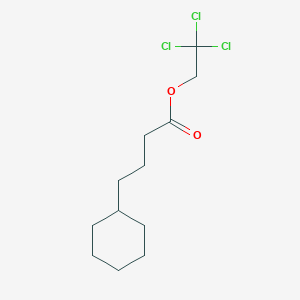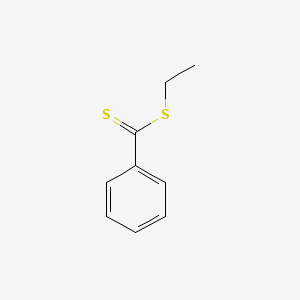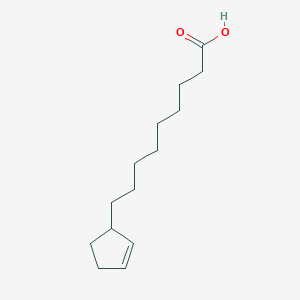![molecular formula C10H10N2 B14743369 1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene CAS No. 268-30-4](/img/structure/B14743369.png)
1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-diazatricyclo[73003,7]dodeca-3,5,9,11-tetraene is a complex organic compound known for its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the dimerization of cyclopentadienyl ligands can lead to the formation of tricyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in organic synthesis techniques may pave the way for scalable production in the future.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups into the compound.
Applications De Recherche Scientifique
1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may find applications in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but its unique structure suggests potential for significant biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,5,6,7,10,11,12-Octamethyltricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene: This compound shares a similar tricyclic structure but with different substituents.
4,6,10,12-Tetranitro-5,11-bis(nitroimino)-2,8-dioxa-4,6,10,12-tetraaza-tricyclo[7,3,0,03,7]dodecane: Known for its high-energy density properties.
Uniqueness
1,7-diazatricyclo[73003,7]dodeca-3,5,9,11-tetraene stands out due to its specific nitrogen-containing tricyclic structure, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
268-30-4 |
|---|---|
Formule moléculaire |
C10H10N2 |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene |
InChI |
InChI=1S/C10H10N2/c1-3-9-7-12-6-2-4-10(12)8-11(9)5-1/h1-6H,7-8H2 |
Clé InChI |
NEGAAFKHJHOUOG-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CN2CC3=CC=CN31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B14743286.png)
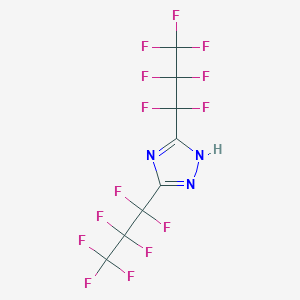
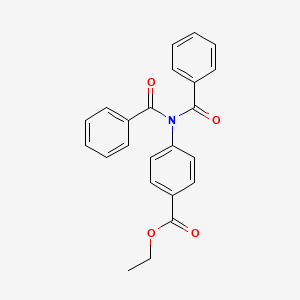

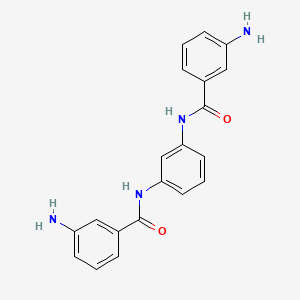

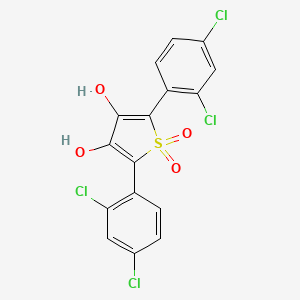
![2-Propenoic acid, 2-[(trifluoroacetyl)oxy]-, ethyl ester](/img/structure/B14743310.png)
